molecular formula C20H24N2OS B11321219 1-cyclopentyl-4-[(4-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

1-cyclopentyl-4-[(4-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11321219
M. Wt: 340.5 g/mol
InChI Key: JKWCSQXNBVYHRF-UHFFFAOYSA-N
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Description

1-CYCLOPENTYL-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound with the molecular formula C20H24N2OS It is characterized by a cyclopentyl group, a 4-methylphenylmethylsulfanyl group, and a cyclopenta[d]pyrimidin-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-CYCLOPENTYL-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multiple steps. One common route includes the following steps:

    Formation of the Cyclopentyl Group: The cyclopentyl group can be introduced through a Grignard reaction, where cyclopentyl magnesium bromide reacts with an appropriate electrophile.

    Introduction of the 4-Methylphenylmethylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with 4-methylphenylmethylthiol.

    Cyclization to Form the Cyclopenta[d]pyrimidin-2-one Core: The final step involves the cyclization of the intermediate to form the cyclopenta[d]pyrimidin-2-one core under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-CYCLOPENTYL-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrimidinone core can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

1-CYCLOPENTYL-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-CYCLOPENTYL-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopentyl-4-[(4-methyl-2-phenyl-1H-imidazol-5-yl)methyl]piperazine: Shares a cyclopentyl group and a similar aromatic substitution pattern.

    Cyclopentane, 1-methyl-2-(4-methylpentyl)-, trans-: Contains a cyclopentyl group and a methyl-substituted aromatic ring.

Uniqueness

1-CYCLOPENTYL-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. Its structure allows for multiple points of chemical modification, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H24N2OS

Molecular Weight

340.5 g/mol

IUPAC Name

1-cyclopentyl-4-[(4-methylphenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C20H24N2OS/c1-14-9-11-15(12-10-14)13-24-19-17-7-4-8-18(17)22(20(23)21-19)16-5-2-3-6-16/h9-12,16H,2-8,13H2,1H3

InChI Key

JKWCSQXNBVYHRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=O)N(C3=C2CCC3)C4CCCC4

Origin of Product

United States

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